5-Ethyl-2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methylpyrimidin-4-OL
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Overview
Description
5-Ethyl-2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methylpyrimidin-4-OL is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups, including an oxadiazole moiety and a methoxyphenyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
The synthesis of 5-Ethyl-2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methylpyrimidin-4-OL involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route can be summarized as follows:
Formation of the Oxadiazole Moiety: The synthesis begins with the preparation of the 1,2,4-oxadiazole ring. This is typically achieved through the cyclization of a hydrazide with a nitrile under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where the oxadiazole intermediate reacts with a methoxyphenyl halide.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving an appropriate aldehyde and an amine, followed by cyclization.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a thiolation reaction, where the pyrimidine intermediate reacts with a thiol reagent.
Final Functionalization:
Industrial production of this compound would involve optimizing these reaction conditions to ensure high yield and purity, as well as scaling up the reactions to accommodate large-scale synthesis.
Chemical Reactions Analysis
5-Ethyl-2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methylpyrimidin-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the pyrimidine ring, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl group or the pyrimidine ring.
Hydrolysis: The compound can undergo hydrolysis reactions, particularly at the oxadiazole ring, leading to the formation of carboxylic acids or amides.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions.
Scientific Research Applications
5-Ethyl-2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methylpyrimidin-4-OL has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound has shown potential as a bioactive molecule, with studies indicating its antimicrobial, antiviral, and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents.
Medicine: The compound is being investigated for its potential use in the treatment of various diseases, including bacterial infections, viral infections, and cancer. Its unique mechanism of action and molecular targets make it a promising candidate for drug development.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methylpyrimidin-4-OL involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes, such as kinases and proteases, which play a crucial role in various biological processes. Additionally, the compound can interact with DNA and RNA, leading to the inhibition of replication and transcription. The presence of the oxadiazole and methoxyphenyl groups enhances the compound’s binding affinity to these molecular targets, thereby increasing its potency and efficacy.
Comparison with Similar Compounds
5-Ethyl-2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methylpyrimidin-4-OL can be compared with other similar compounds, such as:
5-Ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one: This compound has a similar structure but lacks the oxadiazole moiety, which affects its chemical and biological properties.
2-Methoxyphenyl isocyanate: This compound contains the methoxyphenyl group but lacks the pyrimidine and oxadiazole rings, resulting in different reactivity and applications.
Cyanoacetamide derivatives: These compounds contain similar functional groups but have different core structures, leading to variations in their chemical and biological activities.
The uniqueness of this compound lies in its combination of functional groups and heterocyclic rings, which impart distinct chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
5-ethyl-2-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-4-11-10(2)18-17(20-16(11)22)25-9-14-19-15(21-24-14)12-7-5-6-8-13(12)23-3/h5-8H,4,9H2,1-3H3,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHDNLQXYFBOPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC2=NC(=NO2)C3=CC=CC=C3OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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